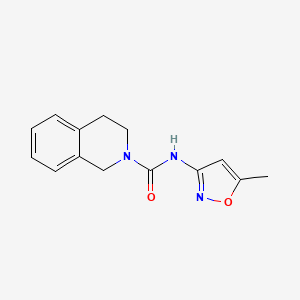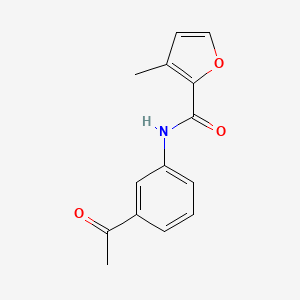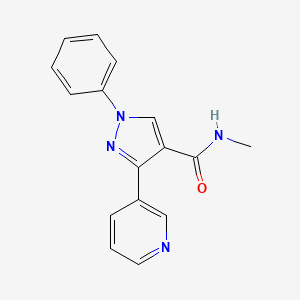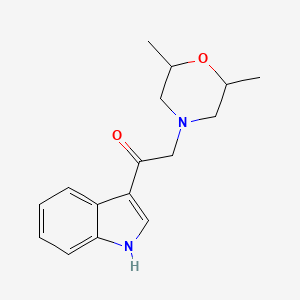
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide, also known as EPM or Eperezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It was first synthesized in the 1990s and has since been extensively studied for its potential use in the treatment of bacterial infections.
Mechanism of Action
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This inhibition prevents the formation of the initiation complex, which is necessary for protein synthesis to occur. N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has a unique mechanism of action, as it binds to a different site on the ribosome than other antibiotics such as macrolides and tetracyclines.
Biochemical and Physiological Effects:
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been shown to have low toxicity and is well-tolerated in animal models. It has also been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life. In addition, N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been shown to have good penetration into tissues and is effective in treating infections in a variety of organs.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide in lab experiments is its broad spectrum of activity against Gram-positive bacteria. This allows for the testing of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide against a wide range of bacterial strains. However, one limitation of using N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide is its cost, as it is a synthetic compound that can be expensive to produce.
Future Directions
There are several future directions for research on N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide. One area of interest is the development of combination therapies that include N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide, as this could enhance its effectiveness and reduce the potential for resistance development. Another area of interest is the exploration of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide's potential use in the treatment of biofilm-associated infections, as biofilms are a major cause of chronic infections and are often resistant to antibiotics. Finally, there is interest in developing new derivatives of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide that could have improved activity against specific bacterial strains or lower toxicity.
Synthesis Methods
The synthesis of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide involves the reaction of 5-ethyl-2-methylpyrazole-3-carboxylic acid with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used to produce N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide on a large scale for research purposes.
Scientific Research Applications
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been extensively studied for its potential use in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has also been shown to have a low potential for resistance development, making it an attractive candidate for use in the treatment of multidrug-resistant bacterial infections.
properties
IUPAC Name |
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-6-5-7(10(2)8-6)9-13(3,11)12/h5,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWVLTVTLRXPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)

![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)


![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)


![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)